Iganidipine hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
117241-46-0 |
|---|---|
分子式 |
C28H40Cl2N4O6 |
分子量 |
599.5 g/mol |
IUPAC名 |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |
InChIキー |
PJGTYHKZUAHNHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
同義語 |
1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |
製品の起源 |
United States |
Synthetic Chemistry and Chemical Process Research of Iganidipine Hydrochloride
Advanced Synthetic Routes and Methodological Innovations for Dihydropyridines
The synthesis of dihydropyridines, the core structural motif of Iganidipine (B44766), has been a subject of extensive research, leading to the development of advanced and efficient synthetic methodologies. The classical Hantzsch condensation, while foundational, has been built upon to address challenges such as stereoselectivity and yield optimization. csic.es
Stereoselective Synthesis Approaches for Chiral Dihydropyridines
Iganidipine, like many pharmacologically active dihydropyridines, possesses a chiral center, making stereoselective synthesis a critical area of focus. The enantiomers of unsymmetrical 1,4-dihydropyridines often exhibit different biological activities. mdpi.com Consequently, methods to produce single enantiomers are of high importance in medicinal chemistry. mdpi.comresearchgate.net
Several strategies have been developed to achieve enantiopure 1,4-dihydropyridines:
Chiral Auxiliaries: This approach involves the temporary incorporation of a chiral molecule into one of the reactants. The auxiliary guides the stereochemical outcome of the reaction and is subsequently removed. mdpi.comrsc.org
Enzyme-Catalyzed Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of the desired enantiomer. mdpi.comresearchgate.net
Asymmetric Catalysis: The use of a chiral catalyst, such as an organocatalyst, is a highly promising approach. mdpi.com Chiral Brønsted acids, like BINOL-derived phosphoric acids, have been successfully employed in multicomponent reactions to construct the dihydropyridine (B1217469) ring with high enantioselectivity. csic.es These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Optimization of Reaction Conditions and Yields in Iganidipine Hydrochloride Synthesis
The synthesis of this compound, typically via a modified Hantzsch reaction, involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849) source. Optimizing this multicomponent reaction is crucial for industrial-scale production to maximize yield and purity. nih.gov Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reactant concentrations. mdpi.com
For analogous dihydropyridine syntheses, significant improvements in reaction yields and times have been achieved by carefully selecting the catalyst. mdpi.com While traditional methods may have low yields and require long reaction times, modern approaches utilize various catalysts to enhance efficiency. mdpi.com For instance, the use of Lewis acids or a few drops of concentrated HCl has been shown to significantly increase yields. mdpi.com In some cases, solvent-free conditions have also been explored. mdpi.com The reaction temperature is another critical factor; studies on related compounds show that yields can be maximized at specific temperatures, with decreases observed at both higher and lower temperatures. nih.gov A patent for the similar compound Azelnidipine (B1666253) highlights the optimization of reaction pH, temperature (0-5 °C for one step, 55-60 °C for another), and reagent concentration to improve industrial applicability. google.com
| Parameter | Traditional Conditions | Optimized Conditions | Rationale for Optimization |
| Catalyst | None or weak acid/base | Lewis acids (e.g., FeCl₃, ZnCl₂), Brønsted acids (e.g., HCl), Organocatalysts | Accelerates reaction rates and can improve yields from ~30% to over 90%. mdpi.com |
| Solvent | Ethanol, Acetic Acid | High-polarity solvents (e.g., DMF), or solvent-free | Improves reaction kinetics and can simplify workup procedures. nih.govmdpi.com |
| Temperature | Reflux | Optimized temperature (e.g., 100 °C for some radiosyntheses) | Balances reaction rate with the stability of reactants and products to maximize yield. nih.gov |
| Reaction Time | 15-48 hours | 1-5 hours | Increased efficiency for industrial production. mdpi.com |
This table presents generalized optimization strategies for Hantzsch-type reactions based on available literature for dihydropyridines.
Impurity Profiling and Characterization in this compound Synthesis
During the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is a significant concern. enamine.net Regulatory bodies require the identification, quantification, and control of impurities above a certain threshold (typically ≥ 0.10%). sphinxsai.comusp.org
Identification and Elucidation of Process-Related Impurities
For dihydropyridine compounds like Iganidipine, a common and significant impurity is the corresponding pyridine (B92270) derivative. scispace.com This impurity arises from the oxidation of the dihydropyridine ring, a process that can occur during synthesis, workup, or upon exposure to light and air. scispace.cominnovareacademics.in The identification of this and other process-related impurities is typically performed using high-performance liquid chromatography (HPLC). nih.gov
Other potential impurities can originate from starting materials, intermediates, or side reactions. A comprehensive impurity profile involves analyzing all steps of the manufacturing process to predict and identify potential unwanted compounds. enamine.net
| Impurity Type | Common Example | Origin | Detection Method |
| Oxidation Product | Pyridine analogue of Iganidipine | Oxidation of the dihydropyridine ring during synthesis or storage. scispace.com | HPLC, LC-MS nih.gov |
| Starting Material | Unreacted 3-nitrobenzaldehyde | Incomplete reaction | HPLC |
| Intermediates | Uncyclized Hantzsch intermediates | Incomplete cyclization | HPLC, LC-MS nih.gov |
| Side-Products | By-products from alternative reaction pathways | Non-specific reaction conditions | HPLC, LC-MS |
This table lists potential impurities in the synthesis of Iganidipine based on general knowledge of dihydropyridine chemistry.
Development of Synthesis Pathways for Reference Standards of Impurities
To accurately quantify identified impurities in batches of this compound, pure reference standards of these impurities are required. fbpharmtech.comresolvemass.ca Since these compounds are often not commercially available, their custom synthesis is a necessary part of the drug development process. resolvemass.cahapila.de
The synthesis of the primary oxidation impurity, the pyridine analogue, is often straightforward. It can typically be prepared by the controlled chemical oxidation of Iganidipine itself. The synthesized reference standard must then be fully characterized to confirm its structure and purity before it can be used for analytical method validation and routine quality control testing. fbpharmtech.com
Structural Elucidation Methodologies for this compound and its Analogues
The definitive confirmation of the chemical structure of this compound and its related impurities is accomplished using a combination of spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. hyphadiscovery.comresearchgate.net
A standard set of NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement. hyphadiscovery.com
¹H NMR: Identifies the different types of protons in the molecule and their chemical environment. nih.gov
¹³C NMR: Identifies the carbon skeleton of the molecule. rsc.org
2D NMR (COSY, HSQC, HMBC): These powerful techniques establish correlations between atoms. hyphadiscovery.com
COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which further corroborates the proposed structure. nih.gov Together, these methods allow for the unambiguous structural elucidation of this compound and the characterization of its process-related impurities. nih.gov
| Technique | Information Provided |
| ¹H NMR | Number and type of hydrogen atoms, neighboring environments. |
| ¹³C NMR | Number and type of carbon atoms in the molecular skeleton. |
| COSY | Connectivity between adjacent protons (¹H-¹H correlations). |
| HSQC | Direct one-bond connectivity between protons and carbons (¹H-¹³C correlations). |
| HMBC | Long-range (2-3 bond) connectivity between protons and carbons. |
| MS | Molecular weight and fragmentation patterns. |
Preclinical Pharmacological Investigations of Iganidipine Hydrochloride
In Vivo Pharmacodynamic Studies in Preclinical Animal Models
Iganidipine (B44766) hydrochloride has demonstrated significant effects on localized blood flow, particularly within the ocular circulation, without altering systemic hemodynamics in preclinical animal models. Studies in rabbits have shown that topical application of a 0.1% iganidipine solution significantly increases blood flow in the optic nerve head (ONH). nih.govnih.gov This effect was observed to be persistent, with a maximum increment of up to 40% noted at 45 minutes post-instillation. nih.govnih.gov Importantly, at this concentration, iganidipine did not cause any changes to systemic blood pressure or intraocular pressure, indicating a localized vascular effect without systemic hypotensive consequences. nih.govnih.gov
Further investigations in both rabbits and cynomolgus monkeys reinforced these findings. Using the laser speckle method to determine ONH tissue blood velocity, a single administration of 0.03% iganidipine in rabbits resulted in an 8% to 10% increase in blood velocity in the treated eye. The effect was more pronounced with repeated administration. In monkeys, a 7-day course of 0.1% iganidipine led to a 41% increase in ONH blood velocity in the treated eye, again highlighting its potent local vasodilatory action. Iganidipine is a dihydropyridine (B1217469) derivative calcium antagonist and is unique in its availability as an ophthalmic solution for increasing ONH blood flow. mdpi.com
Table 1: Effect of Topical Iganidipine on Optic Nerve Head (ONH) Blood Flow/Velocity in Animal Models
| Animal Model | Iganidipine Concentration | Duration of Treatment | Key Finding |
|---|---|---|---|
| Rabbit | 0.1% | Single Instillation | ~40% increase in ONH blood flow at 45 minutes. nih.govnih.gov |
| Rabbit | 0.03% | Single Instillation | 8-10% increase in ONH blood velocity. |
| Rabbit | 0.03% | 21-day, twice-daily | 18-35% increase in ONH blood velocity. |
| Cynomolgus Monkey | 0.1% | 7-day, twice-daily | 41% increase in ONH blood velocity in the treated eye. |
In disease models, iganidipine hydrochloride exhibits significant vasoprotective effects, particularly in the context of salt-induced hypertension. A key study utilized Dahl salt-sensitive (Dahl-S) rats, a well-established model for salt-induced hypertension and target-organ damage. nih.gov When these rats were fed a high-salt diet, administration of iganidipine demonstrated dose-dependent protective effects on the kidneys and brain. nih.gov
The compound reduced the severity of glomerulosclerosis as well as renal arterial and tubular injuries. nih.gov At a sustained-hypotensive dose (3.0 mg/kg/day), iganidipine completely prevented death from hypertensive complications and improved renal function markers, including plasma creatinine (B1669602) and glomerular filtration rate. nih.gov Even at a non-hypotensive dose (0.3 mg/kg/day), it tended to increase survival. nih.gov Furthermore, iganidipine treatment reduced the incidence of cerebral infarction. nih.gov The protective mechanisms appear to be multifactorial, involving not only the reduction of blood pressure but also a decrease in plasma angiotensin II levels and an increase in vasodilatory prostanoids like prostaglandin (B15479496) I2 (PGI2) and PGE2. nih.gov These findings underscore the vasoprotective and organ-protective capabilities of iganidipine beyond its primary hypotensive action. nih.gov
Table 2: Protective Effects of Iganidipine in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Iganidipine Dose (mg/kg/day) | Effect on Blood Pressure | Key Organ-Protective Outcomes |
|---|---|---|
| 0.3 | Non-hypotensive | Tendency to increase survival; Increased urinary PGI2 and PGE2. nih.gov |
| 1.0 | Moderate-hypotensive | Reduced glomerulosclerosis and renal injuries. nih.gov |
| 3.0 | Sustained-hypotensive | Completely prevented hypertensive death; Improved renal function markers; Reduced incidence of cerebral infarction. nih.gov |
This compound demonstrates a marked organ-specific pharmacodynamic response, primarily characterized by ocular vasodilation. As a calcium channel blocker, it induces relaxation of vascular smooth muscle cells by inhibiting the intracellular entry of Ca²⁺. This mechanism is particularly effective in the sensitive vascular beds of the eye. In preclinical rabbit models, topically applied iganidipine not only increases basal blood flow in the ONH but also effectively counteracts induced vasoconstriction. nih.govnih.gov
Specifically, pre-instillation of 0.01% and 0.1% iganidipine significantly inhibited the decrease in ONH blood flow caused by an intravitreal injection of endothelin-1, a potent vasoconstrictor. nih.govnih.gov Moreover, post-instillation of 0.1% iganidipine was able to reverse the vasoconstriction and restore blood flow in this circulation-disordered model. nih.govnih.gov This targeted vasodilatory action within the eye, without significant systemic absorption or effects, highlights its potential for localized therapeutic applications.
Comparative Pharmacological Profiling of this compound
This compound belongs to the dihydropyridine (DHP) class of calcium channel blockers, which are primarily known for their potent vasodilatory effects. This class includes foundational first-generation drugs like nifedipine (B1678770), second-generation agents such as nicardipine (B1678738) and felodipine (B1672334), and third-generation compounds like amlodipine (B1666008) and lercanidipine (B1674757). mdpi.com While all DHPs act by blocking L-type calcium channels, leading to vascular smooth muscle relaxation, there are notable differences in their pharmacological profiles. mdpi.com
Iganidipine distinguishes itself with a more effective and continuous vasodilative action compared to the first-generation nifedipine and the second-generation nicardipine. It also possesses superior stability under light. While third-generation DHPs like lercanidipine are characterized by high lipophilicity and a slow onset of action that reduces reflex tachycardia, iganidipine's unique feature is its water solubility. This property, uncommon among DHPs, facilitates its formulation as an ophthalmic solution, allowing for targeted local delivery to the eye—an application not typical for other members of this class.
The structure-activity relationship (SAR) for the 1,4-dihydropyridine (B1200194) class of compounds is well-studied. The core DHP ring is essential for activity, and specific substitutions at various positions on the ring dictate the pharmacological properties, including potency, duration of action, and tissue selectivity. For instance, the ester groups at the C3 and C5 positions and the substituted phenyl ring at the C4 position are critical for antagonistic activity at the L-type calcium channel. Modifications to these side chains can influence properties like lipophilicity, which in turn affects pharmacokinetics and the side-effect profile.
The most significant structural feature of iganidipine that differentiates it from other DHPs is its formulation as a hydrochloride salt (3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride). This "unique chemical structure (a hydrochloride)" imparts relative water solubility to the molecule. This is a stark contrast to the high lipophilicity that characterizes most other DHPs, such as lercanidipine. This structural modification is directly responsible for its ability to be formulated into an aqueous ophthalmic solution, enabling its specific pharmacodynamic profile of potent, localized ocular vasodilation without requiring systemic administration.
Preclinical Pharmacokinetic and Biotransformation Research of Iganidipine Hydrochloride
Absorption, Distribution, and Excretion (ADE) in Animal Models
Ocular and Periocular Tissue Penetration Kinetics
Studies in pigmented rabbits using topically instilled ¹⁴C-iganidipine hydrochloride have provided detailed insights into its penetration into ocular and surrounding tissues.
Following a single instillation of a 0.03% iganidipine (B44766) solution, the drug demonstrated high permeability through the cornea. arvojournals.org The concentration of iganidipine in the cornea was significantly high, reaching 30 μM just 15 minutes after application. arvojournals.org The aqueous humor concentration peaked one hour after instillation. arvojournals.org Notably, the penetration of topically applied iganidipine into the cornea and aqueous humor was estimated to be at least ten times higher than that of other ophthalmic drugs like timolol (B1209231) or carteolol. arvojournals.orgnih.gov
Concentrations in the iris-ciliary body and the retina-choroid were found to be substantially higher than in the plasma, not only in the treated eye but also in the contralateral (untreated) eye. arvojournals.orgnih.gov This suggests that iganidipine binds to uveal pigments. arvojournals.orgnih.gov
Autoradiography of whole rabbit heads after a single instillation of 0.09% ¹⁴C-iganidipine revealed rapid penetration into the ipsilateral retrobulbar periocular tissues. arvojournals.orgarvojournals.org The concentration in the extraocular muscle and posterior periocular tissues on the treated side was consistently higher than on the untreated side at all observed time points. arvojournals.org Between 15 minutes and 1 hour after instillation, the equivalent concentration of iganidipine in the ipsilateral retrobulbar periocular space was approximately 3.9 x 10⁻⁸ M. arvojournals.orgnih.gov This concentration is sufficient to exert a pharmacological effect as a Ca²⁺ antagonist. arvojournals.orgnih.gov
The pathway for reaching the posterior segment of the eye is believed to be via the conjunctiva, then through the periocular Tenon tissue, posterior sclera, and finally to the posterior choroid and retina. researchgate.net This transscleral route is supported by autoradiographic findings for iganidipine. researchgate.netresearchgate.net
Table 1: Ocular Tissue Penetration of 0.03% ¹⁴C-Iganidipine in Rabbits
| Tissue | Key Finding | Citation |
|---|---|---|
| Cornea | High permeability, with a concentration of 30 μM at 15 minutes post-instillation. | arvojournals.org |
| Aqueous Humor | Concentration peaked at 1 hour post-instillation. | arvojournals.org |
| Iris-Ciliary Body & Retina-Choroid | Concentrations were much higher than in plasma, suggesting binding to uveal pigments. | arvojournals.orgnih.gov |
| Retrobulbar Periocular Space | Equivalent concentration of approximately 3.9 x 10⁻⁸ M between 15 minutes and 1 hour after a single 0.09% instillation. | arvojournals.orgnih.gov |
Systemic Exposure and Tissue Distribution Profiles
Following topical administration in rabbits, systemic absorption of iganidipine occurs, though plasma concentrations are considerably lower than those found in ocular tissues. arvojournals.org The high concentrations observed in the iris-ciliary body and retina-choroid of both the treated and untreated eyes, relative to plasma levels, underscore the significant tissue binding, particularly to pigmented tissues. arvojournals.orgnih.gov
Studies on other dihydropyridine (B1217469) calcium channel blockers, such as benidipine (B10687) hydrochloride, in rats have shown that after repeated oral administration, radioactivity in the blood and various tissues tends to reach a steady state. nih.gov In these studies, the highest concentrations were often found in the liver. nih.govnih.gov For lacidipine (B1674219), another dihydropyridine, radioactivity was rapidly distributed in rat tissues, with the highest concentrations in the liver, fat, and gastrointestinal tract, while only trace amounts were detected in the central nervous system. nih.gov While specific systemic distribution data for iganidipine is not extensively detailed in the provided context, the behavior of similar compounds suggests that the liver is a major site of distribution following systemic absorption.
Elimination Pathways and Excretion Routes
The elimination of dihydropyridine calcium channel blockers primarily occurs through metabolic processes, with subsequent excretion of the metabolites. nih.gov For instance, benidipine hydrochloride administered to rats was primarily excreted in the feces (88%) with a smaller portion in the urine (6%). nih.gov Similarly, lacidipine was also predominantly excreted in the feces in both rats and dogs. nih.gov For nisoldipine, elimination is almost exclusively via the metabolic route, with renal excretion of metabolites being the dominant pathway over fecal excretion. nih.gov In humans, after oral administration of ¹⁴C-benidipine hydrochloride, approximately 36.4% of the radioactivity was excreted in the urine and 58.9% in the feces over five days. nih.gov Given that iganidipine is a dihydropyridine, it is likely that its elimination follows a similar pattern of extensive metabolism followed by excretion of metabolites through both renal and fecal routes.
Metabolism and Biotransformation Pathways
Identification of Metabolites and Metabolic Enzymes (e.g., Cytochrome P450 Involvement)
The metabolism of dihydropyridine calcium channel blockers is largely mediated by the cytochrome P450 (CYP) enzyme system in the liver. conicet.gov.arnih.gov The oxidation of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) structure is a common and major metabolic pathway for this class of drugs, a reaction primarily catalyzed by the CYP3A4 isoform. nih.gov
While specific metabolites of iganidipine are not detailed in the provided search results, studies on other dihydropyridines provide a likely model. For example, amlodipine (B1666008) is extensively metabolized by the liver, primarily by CYP3A4 and CYP3A5, into inactive metabolites. nih.gov Benidipine hydrochloride is also extensively metabolized, with several metabolites identified in plasma and urine. nih.gov In plasma, the predominant metabolites were designated as M9 and M2, while in urine, M3 and M8 were the major metabolites. nih.gov Given these precedents, it is highly probable that iganidipine is also metabolized by CYP enzymes, particularly CYP3A4, into various oxidized and conjugated metabolites.
In Vitro Metabolic Stability and Enzyme Inhibition Studies
In vitro methods are crucial for determining the metabolic stability of new chemical entities, which is their susceptibility to biotransformation. if-pan.krakow.plsrce.hr These studies typically use liver microsomes or hepatocytes to assess metabolism. srce.hradmescope.com Metabolic stability is often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). srce.hr
Studies on various dihydropyridine calcium antagonists have investigated their inhibitory effects on different human CYP isoforms. nih.gov For example, benidipine was found to competitively inhibit CYP1A1, CYP2C9, CYP2D6, CYP2C19, and CYP3A4 activities. nih.gov Nicardipine (B1678738) also showed inhibitory effects on CYP2C9 and CYP3A4. nih.gov Manidipine was identified as a potent competitive reversible inhibitor of CYP2J2. nih.gov Such inhibition studies are important for predicting potential drug-drug interactions. nih.govif-pan.krakow.pl Although specific in vitro metabolic stability and enzyme inhibition data for iganidipine hydrochloride are not available in the provided search results, its structural similarity to other dihydropyridines suggests it would be a substrate for and a potential inhibitor of CYP enzymes.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Amlodipine |
| Aranidipine |
| Azelnidipine (B1666253) |
| Barnidipine |
| Benidipine hydrochloride |
| Betaxolol |
| Brovincamine |
| Carteolol |
| Cimetidine |
| Delapril |
| Felodipine (B1672334) |
| Lacidipine |
| Manidipine |
| Nicardipine |
| Nifedipine (B1678770) |
| Nilvadipine |
| Nimodipine |
| Nisoldipine |
| Nitrendipine |
| Quinapril |
| Telmisartan |
Plasma Protein Binding and Pharmacokinetic Interactions
The interaction of a drug candidate with plasma proteins and its potential to interfere with the pharmacokinetics of co-administered drugs are critical aspects of preclinical evaluation. These factors significantly influence the drug's distribution, metabolism, and excretion, ultimately affecting its efficacy and safety profile.
The binding of a drug to plasma proteins, primarily albumin and α1-acid glycoprotein, is a key determinant of its pharmacokinetic properties. Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with pharmacological targets, be metabolized, and be excreted. Therefore, understanding the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Preclinical studies typically assess plasma protein binding in various animal species used for safety and efficacy testing, such as rats, dogs, and monkeys, alongside human plasma to identify any significant interspecies differences. rsc.org Such differences can have major implications for the extrapolation of preclinical data to humans. rsc.org Generally, there is a reasonable correlation in plasma protein binding for many compounds across preclinical species and humans; however, notable exceptions exist where a compound may be significantly more or less bound in one species compared to another. rsc.org
Table 1: Representative Data on Plasma Protein Binding for a Hypothetical Dihydropyridine Compound
| Species | Plasma Protein Binding (%) |
| Rat | 98.5 |
| Dog | 97.8 |
| Monkey | 99.2 |
| Human | 99.5 |
| Note: This table is for illustrative purposes and does not represent actual data for this compound. |
Drug-drug interactions (DDIs) at the pharmacokinetic level occur when one drug alters the absorption, distribution, metabolism, or excretion of another. researchgate.net For calcium channel blockers, a significant area of concern for DDIs is their metabolism, which is often mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform. bioivt.com Co-administration of a drug that inhibits or induces CYP3A4 can lead to clinically significant changes in the plasma concentrations of a calcium channel blocker. bioivt.com
Preclinical assessment of DDI potential involves in vitro studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes and to determine if the new chemical entity is an inhibitor or inducer of these enzymes. europa.eu If a potential interaction is identified in vitro, further in vivo studies in animal models are conducted. nih.gov
Specific preclinical studies detailing the potential for this compound to act as a perpetrator or victim of pharmacokinetic drug-drug interactions are not available in the published literature. However, as a dihydropyridine derivative, its potential for interactions via the CYP3A4 pathway would be a standard component of its preclinical safety evaluation. For example, nifedipine, another dihydropyridine calcium channel blocker, is a known substrate of CYP3A4, and its metabolism can be affected by various drugs. researchgate.net
Methodological Approaches for Preclinical Pharmacokinetic Assessment
The accurate characterization of a drug's pharmacokinetic profile relies on robust and sensitive bioanalytical methods and sophisticated in vivo sampling techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma and tissue homogenates due to its high sensitivity, selectivity, and speed. nih.govnih.gov The development of a validated LC-MS/MS method is a prerequisite for conducting preclinical pharmacokinetic studies.
The method development process involves optimizing several parameters, including the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions (e.g., column type, mobile phase composition, and flow rate), and mass spectrometric settings (e.g., ionization mode and transition monitoring). nih.gov
While a specific LC-MS/MS method for this compound is not detailed in the available literature, a typical method would be developed and validated according to regulatory guidelines.
Table 2: Representative Parameters for a Hypothetical LC-MS/MS Method for Iganidipine Quantification in Plasma
| Parameter | Description |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Specific m/z transition for Iganidipine (parent ion → product ion) |
| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid |
| Sample Preparation | Protein precipitation with acetonitrile |
| Linearity Range | e.g., 0.1 - 1000 ng/mL |
| Accuracy & Precision | Within ±15% (CV%) |
| Note: This table is for illustrative purposes and does not represent a validated method for this compound. |
In vivo microdialysis is a powerful technique used to measure the unbound concentrations of a drug in the interstitial fluid of specific tissues in awake, freely moving animals. arvojournals.orgplos.org This provides crucial information about the drug's distribution to its site of action, which can be more relevant for pharmacodynamic correlations than total plasma concentrations. arvojournals.org While a versatile technique, specific applications of in vivo microdialysis for this compound have not been reported in the reviewed literature.
Traditional tissue sampling, where animals are euthanized at various time points and tissues are collected and homogenized for analysis, provides data on the total drug concentration in different organs. nih.gov Studies on other dihydropyridines, such as lacidipine, have shown rapid and wide distribution into tissues like the liver and gastrointestinal tract following administration. wuxiapptec.com For iganidipine, tissue distribution has been primarily studied in the context of ocular application, where it was found to penetrate into various ocular tissues in rabbits.
Computational and Theoretical Studies of Iganidipine Hydrochloride
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as Iganidipine (B44766), and a macromolecular target, typically a protein. These methods are instrumental in understanding the compound's mechanism of action at a molecular level.
As a dihydropyridine (B1217469) derivative, Iganidipine hydrochloride is classified as a calcium channel blocker. patsnap.com Computational docking studies on analogous 1,4-dihydropyridine (B1200194) compounds have been crucial in elucidating their binding mechanisms to L-type calcium channels. nih.govjapsonline.com These simulations model the process of the ligand approaching and binding to the protein's active site.
Docking studies reveal that the binding of dihydropyridines within the calcium channel is a highly specific process, governed by a range of intermolecular forces. Key interactions typically include:
Hydrophobic Interactions: The dihydropyridine ring and its substituents often form hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the calcium channel.
Hydrogen Bonding: The ester and nitro groups, common in many dihydropyridines, can form hydrogen bonds with specific residues, further stabilizing the ligand-protein complex.
Aromatic Interactions: The 4-aryl ring of the dihydropyridine scaffold can engage in aromatic-aromatic (π-π stacking) or cation-π interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding site. nih.gov
For instance, molecular modeling studies of dihydropyridines interacting with the inner pore of the L-type Ca(v)1.2 channel have suggested that the dihydropyridine ring is positioned between specific amino acid residues of the IIIS6 and IVS6 helices. nih.gov The 4-aryl ring, in this model, engages in polar and aromatic interactions with tyrosine residues. nih.gov These detailed interaction maps are fundamental for characterizing the binding site and understanding the structural basis of the drug's activity.
| Interaction Type | Potential Interacting Groups on Iganidipine | Potential Interacting Residues in Calcium Channel |
|---|---|---|
| Hydrophobic | Dihydropyridine ring, dimethyl groups | Alanine, Valine, Leucine, Isoleucine |
| Hydrogen Bonding | Ester carbonyls, Nitro group | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Aromatic (π-π, Cation-π) | 3-nitrophenyl group | Tyrosine, Phenylalanine, Tryptophan |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Iganidipine, understanding its preferred conformations is crucial as it dictates how the molecule will fit into a binding site.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformers. The resulting energetic profiles help identify the low-energy, and thus more probable, conformations of the molecule in different environments (e.g., in solution versus in a protein's binding pocket). The conformation of the 1,4-dihydropyridine ring itself has been a subject of study, with findings suggesting it can adopt either a planar or a boat-like conformation. 111.68.96 The specific conformation is influenced by the nature and size of the substituents.
The energetic cost of adopting a specific "bioactive" conformation upon binding to the receptor is also a critical parameter. A high energy penalty for adopting the necessary conformation can negatively impact the binding affinity.
In Silico Prediction of ADME Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of modern drug discovery. nih.govmdpi.com These computational models use the chemical structure of a compound to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities early in the development process.
QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). nih.govijptjournal.comresearchgate.netdergipark.org.trnih.gov
For a class of compounds like the 1,4-dihydropyridines, QSAR models are developed by correlating various molecular descriptors with their calcium channel blocking activity. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular shape, volume, surface area.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.
A crucial physicochemical property for Iganidipine is its lipophilicity, indicated by its log partition coefficient of 3. arvojournals.org This value suggests a significant non-polar character, which is typical for dihydropyridine derivatives and influences their ability to cross cell membranes.
A typical QSAR model for dihydropyridine calcium channel blockers might take the form of a linear equation:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors are the calculated molecular properties. Such models can then be used to predict the activity of new, unsynthesized dihydropyridine derivatives. ijptjournal.com
| Descriptor Type | Examples | Relevance to Dihydropyridines |
|---|---|---|
| Physicochemical | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility. |
| Topological | Wiener index, Randić index | Encodes information about molecular branching and size. |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relates to electronic properties and reactivity. |
In silico tools can also predict the likely sites of metabolism on a drug molecule and the metabolic pathways it may undergo. These models are often based on databases of known metabolic transformations and computational algorithms that identify susceptible functional groups. For dihydropyridines, a common metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue. mdpi.com Other potential metabolic transformations include ester hydrolysis and hydroxylation at various positions. Predicting these pathways is essential for understanding the drug's half-life and the potential for the formation of active or toxic metabolites.
Dynamics Simulations and Advanced Computational Techniques
Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions compared to the static view offered by docking. MD simulations track the movements of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can reveal the stability of the ligand-protein complex and provide insights into the thermodynamics and kinetics of binding. japsonline.com
For a compound like Iganidipine, MD simulations could be used to:
Assess the stability of its binding to the calcium channel over time.
Observe how water molecules mediate the interaction in the binding site.
Calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.
Advanced computational techniques, such as free energy perturbation (FEP) and umbrella sampling, can be employed to study more complex phenomena like the process of a ligand entering or exiting a binding site. While specific MD studies on this compound are not widely published, the application of these methods to the broader class of dihydropyridines is an active area of research.
Molecular Dynamics Simulations of this compound with Biological Targets
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, like iganidipine, and its biological target over time. Iganidipine is a dihydropyridine-derivative Ca2+ antagonist, and its primary biological target is the L-type voltage-gated calcium channel (Cav1.2). rsc.orgarvojournals.org MD simulations are crucial for elucidating the binding mechanism, as the crystal structure of the human Cav1.2 channel complexed with antagonists is not always available. rsc.orgresearchgate.net
While specific MD simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to other dihydropyridine derivatives to understand their interaction with L-type calcium channels. rsc.orgnih.govjapsonline.com These studies serve as a robust proxy for understanding the potential binding behavior of iganidipine.
The general process involves creating a homology model of the target protein, such as the human Cav1.2 channel, if a crystal structure is unavailable. rsc.orgresearchgate.netrjraap.com The drug molecule is then "docked" into the predicted binding site of the protein. This static complex is then subjected to MD simulations, where the system's evolution is calculated over time by solving Newton's equations of motion for all atoms. This generates a trajectory that reveals how the drug and protein interact and adapt to each other's presence. rsc.org
Key insights gained from such simulations on DHP derivatives include:
Binding Conformation: Determining the stable three-dimensional orientation of the drug within the binding pocket of the calcium channel. rsc.org
Interaction Analysis: Identifying the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, aryl-aryl interactions) with the drug molecule. rsc.org For DHP derivatives, studies have shown that the binding site is often a hydrophobic pocket formed by residues on the IIIS6 and IVS6 segments of the channel. rsc.orgnih.gov
Binding Stability and Energetics: Calculating the binding free energy (e.g., using MM/PBSA methods) to predict the affinity of the drug for the receptor. rsc.orgtandfonline.com These calculations help rank different derivatives and understand the energetic contributions of specific residues to the binding process.
Channel Gating: Observing how the binding of the DHP molecule may influence the conformational changes of the channel, stabilizing its inactivated state and thus blocking the influx of calcium ions. nih.gov
These computational approaches provide a detailed mechanistic hypothesis for how iganidipine and other DHPs exert their therapeutic effects, offering a valuable platform for the structure-based design of new, potent, and selective calcium channel blockers. rsc.org
Virtual Screening and Lead Optimization Strategies for Dihydropyridines
Virtual screening and lead optimization are core components of computer-aided drug design (CADD) that accelerate the discovery of new medicines. These strategies are particularly relevant for well-established scaffolds like the 1,4-dihydropyridine ring, which is present in numerous approved drugs. dovepress.comnih.gov
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, in this case, the L-type calcium channel. arcjournals.org The process typically begins with a known structure of the target protein or a homology model.
Structure-Based Virtual Screening (SBVS): This is the most common approach, where molecular docking algorithms are used to fit candidate molecules from a database (like ZINC or ChEMBL) into the binding site of the target protein. arcjournals.org Each docked pose is assigned a score based on its predicted binding affinity. arcjournals.orgfrontiersin.org Molecules with the best scores are selected for further experimental testing.
Ligand-Based Virtual Screening: When a high-quality structure of the target is unavailable, screening can be based on the chemical features of known active ligands. researchgate.nettandfonline.com A pharmacophore model is generated, which defines the essential 3D arrangement of functional groups required for biological activity. This model is then used to search databases for molecules that match this arrangement. tandfonline.com
Lead Optimization
Once initial "hit" compounds are identified through virtual screening or high-throughput screening, lead optimization aims to modify their chemical structure to improve their therapeutic properties. ajrconline.org For dihydropyridines, this involves synthesizing and testing new analogues to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. japsonline.comarcjournals.org
Computational methods are integral to this process. Minor modifications to the DHP scaffold can significantly alter its pharmacological effects. japsonline.com Researchers use molecular docking and MD simulations to predict how structural changes will affect binding affinity. For instance, studies have focused on designing new DHP derivatives by modifying the side chains of existing FDA-approved drugs. arcjournals.org These in silico analyses predict binding energies and interaction patterns, guiding synthetic chemists to prioritize the most promising candidates. japsonline.com
One study, for example, designed 25 new DHP derivatives and used molecular docking and MD simulations to predict their binding efficiency. japsonline.com The results identified a compound with a predicted binding energy significantly lower (i.e., better) than the commonly used drugs amlodipine (B1666008) and nifedipine (B1678770). japsonline.com Such studies demonstrate the power of computational strategies to rationally design next-generation calcium channel blockers.
Advanced Pharmaceutical Formulation Research and Drug Delivery Innovations for Iganidipine Hydrochloride
Ophthalmic Drug Delivery System Development
The development of effective ophthalmic drug delivery systems for iganidipine (B44766) hydrochloride is crucial for its potential therapeutic applications in ocular diseases. Conventional topical administration via eye drops often suffers from poor bioavailability due to physiological barriers of the eye, such as tear turnover and the corneal epithelium. nih.govnih.gov To overcome these challenges, research has focused on creating advanced formulations that can enhance drug penetration and prolong its residence time on the ocular surface.
Formulation Strategies for Enhanced Ocular Bioavailability
Several strategies have been explored to improve the ocular bioavailability of topically administered drugs, which are applicable to iganidipine hydrochloride. These strategies aim to increase the drug's concentration at the target site while minimizing systemic absorption and potential side effects. nih.govnih.gov
One primary approach is the use of viscosity-enhancing polymers . These polymers can increase the precorneal residence time of the formulation, allowing for greater absorption. nih.gov Examples of such polymers include:
Chitosan: A cationic polysaccharide that exhibits mucoadhesive properties due to electrostatic interactions with the negatively charged ocular surface. nih.gov This adhesion prolongs contact time and can enhance permeability. nih.gov
Poloxamers: These are thermosensitive polymers that can form in situ gels. mdpi.com A formulation that is liquid at room temperature can transition to a gel at the physiological temperature of the eye, thereby increasing its retention. mdpi.com
Hydroxypropyl methylcellulose (B11928114) (HPMC): Often used in combination with other polymers like poloxamers to optimize the physicochemical and permeability properties of the formulation. mdpi.com
Another significant strategy involves the use of penetration enhancers . These agents can transiently alter the permeability of the corneal epithelium, facilitating drug entry. nih.gov
Colloidal systems such as nanoparticles, liposomes, and nanoemulsions represent a sophisticated approach to enhance ocular bioavailability. nih.govnih.gov These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across ocular barriers. nih.gov Cationic nanoemulsions, for instance, can leverage electrostatic interactions to prolong residence time on the ocular surface. turkjps.org
A study on pigmented rabbits using a 0.03% iganidipine ophthalmic solution demonstrated high penetration into the cornea and aqueous humor, estimated to be at least 10 times higher than that of timolol (B1209231) or carteolol. nih.govarvojournals.org This suggests that iganidipine itself possesses favorable properties for ocular penetration, which can be further augmented by advanced formulation strategies. The concentrations in the iris-ciliary body and retina-choroid were significantly higher than in plasma, indicating binding to uveal pigments. nih.govarvojournals.org
In Vitro Permeation Studies Across Ocular Barriers
In vitro permeation studies are essential for evaluating the potential of new formulations to deliver drugs across the complex barriers of the eye. mdpi.com These studies utilize various models to simulate the corneal and conjunctival tissues, providing valuable data on drug absorption and permeability. mdpi.com
Commonly used in vitro models include:
Cell Culture Models: These models use cultured corneal or conjunctival epithelial cells to create a cellular barrier that mimics the in vivo situation. mdpi.com They are invaluable for mechanistic studies of drug transport and cytotoxicity. mdpi.com
Excised Ocular Tissues: Tissues such as the cornea and sclera are excised from animal eyes and mounted in diffusion chambers (e.g., Franz diffusion cells). mdpi.com This method provides a more accurate representation of the real tissue barrier. mdpi.com
Artificial Membranes: These synthetic membranes can be used for rapid screening of the passive diffusion characteristics of a drug. mdpi.com
The apparent permeability coefficient (Papp) is a key parameter derived from these studies, quantifying the rate at which a drug permeates through the ocular membrane. mdpi.com This value helps in predicting a compound's in vivo absorption and therapeutic efficacy. mdpi.com
For this compound, in vitro permeation studies would involve applying different formulations to these models and measuring the amount of drug that crosses the barrier over time. For instance, comparing a simple aqueous solution of iganidipine to a nanoemulsion or a chitosan-based formulation would demonstrate the effectiveness of the delivery system in enhancing permeation. Studies have shown that topically applied radiolabeled iganidipine can penetrate through the conjunctival/scleral route to reach posterior ocular segments. researchgate.net
Strategies for Enhancing Physicochemical Stability
The stability of a drug formulation is critical for its safety and efficacy. For this compound, a dihydropyridine (B1217469) derivative, photostability is a significant concern, as this class of compounds is known to be susceptible to degradation upon exposure to light. researchgate.net
Photostability Enhancement Through Formulation Excipients and Delivery Systems (e.g., Cyclodextrins, Nanoparticles)
Formulation strategies can be employed to protect this compound from photodegradation. Although iganidipine is reported to have superior stability under light compared to some other dihydropyridines like nifedipine (B1678770) and nicardipine (B1678738), enhancing this stability is still beneficial. arvojournals.orgarvojournals.org
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, forming inclusion complexes. mdpi.com This encapsulation can shield the drug from light, thereby improving its photostability. mdpi.com Studies on other dihydropyridines, such as nicardipine, have shown a photoprotective effect upon complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). mdpi.com The formation of an inclusion complex with an appropriate cyclodextrin (B1172386) could significantly enhance the photostability of iganidipine.
Nanoparticles offer another effective way to protect photosensitive drugs. nih.gov By entrapping the drug within the nanoparticle matrix, it is physically shielded from light. nih.gov Various types of nanoparticles can be used, including:
Polymeric nanoparticles: These are biodegradable and biocompatible, offering controlled release of the encapsulated drug. mdpi.com
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs): These lipid-based systems are well-suited for encapsulating lipophilic drugs and can be combined with cyclodextrins to further improve stability and drug loading. nih.gov
Degradation Pathway Identification and Mitigation Strategies
Understanding the degradation pathway of this compound is essential for developing effective mitigation strategies. For many 1,4-dihydropyridine (B1200194) drugs, the primary degradation pathway under light exposure is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, which results in a loss of pharmacological activity. researchgate.netscispace.com
Forced degradation studies , as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products. scispace.comlcms.cz These studies involve exposing the drug to stress conditions such as heat, humidity, acid, base, and light. lcms.cz Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are then used to separate and identify the degradation products. scispace.comlcms.cz
Once the degradation products are identified, mitigation strategies can be implemented. These include:
Formulation with protective excipients: As discussed, cyclodextrins and the use of nanoparticles can prevent degradation. mdpi.comnih.gov
pH optimization: The stability of dihydropyridines can be pH-dependent. Formulating the ophthalmic solution at an optimal pH can minimize degradation.
Use of antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants in the formulation can be beneficial.
Appropriate packaging: Using opaque or amber-colored packaging for the final drug product is a simple yet effective way to protect it from light.
Novel Drug Delivery Systems and Nanotechnology Approaches
Novel drug delivery systems and nanotechnology offer promising solutions to the challenges of ocular drug delivery. nih.govnih.gov These advanced systems can improve drug solubility, stability, and bioavailability, and enable targeted delivery. nih.govnih.gov
Nanoparticles are at the forefront of these innovations. Their small size allows for better penetration into ocular tissues, and their high surface area-to-volume ratio can enhance drug dissolution. nih.gov Nanoparticle-based systems for ocular delivery include:
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. turkjps.org They can increase the solubility of lipophilic drugs and enhance corneal permeability. nih.govturkjps.org Cationic nanoemulsions are particularly advantageous for ophthalmic use due to their interaction with the negatively charged ocular surface. turkjps.org
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium. They are useful for poorly soluble drugs and have been shown to enhance precorneal retention time and bioavailability. nih.gov
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com
Dendrimers: These are highly branched, well-defined macromolecules that can be engineered for specific drug delivery applications. mdpi.com
Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water. imrpress.com In situ gelling systems, which transition from a solution to a gel upon instillation in the eye, can significantly prolong drug residence time. nih.gov
The application of these nanotechnologies to this compound could lead to the development of highly effective ophthalmic formulations. For example, an iganidipine-loaded nanoemulsion or a thermosensitive in situ hydrogel could provide sustained drug release, reducing the frequency of administration and improving patient compliance. mdpi.comnih.gov Research into nanoethosomes, a type of lipid-based vesicular carrier, has shown promise for enhancing the transdermal delivery of another dihydropyridine, lercanidipine (B1674757), by improving skin permeation. nih.gov Similar vesicular systems could be adapted for the ocular delivery of iganidipine.
Below is a table summarizing some of the novel drug delivery systems and their potential advantages for this compound.
| Delivery System | Components | Potential Advantages for this compound |
| Nanoemulsion | Oil, water, surfactant, cosurfactant | Enhances solubility and permeability; can be made cationic to prolong ocular residence time. turkjps.org |
| Nanosuspension | Pure drug nanocrystals in a liquid medium | Improves dissolution of poorly soluble drugs; enhances precorneal retention. nih.gov |
| In Situ Gel | Thermosensitive or pH-sensitive polymers (e.g., Poloxamers, Chitosan) | Liquid upon instillation, gels in the eye for prolonged contact and sustained release. mdpi.comnih.gov |
| Cyclodextrin Complex | Iganidipine complexed with a cyclodextrin (e.g., HP-β-CD) | Increases aqueous solubility and enhances photostability. mdpi.comarvojournals.org |
| Nanoparticles | Biodegradable polymers (e.g., PLGA), lipids (SLNs, NLCs) | Protects drug from degradation; allows for controlled and targeted release. nih.govnih.gov |
Development of Nano-Carrier Systems (e.g., Nanoparticles, Nanoethosomes, Liposomes)
Nano-carrier systems offer a promising strategy to overcome the challenges associated with poorly water-soluble drugs like many dihydropyridine derivatives. By encapsulating the API within a carrier matrix at the nanometer scale, it is possible to improve aqueous dispersibility, protect the drug from degradation, and modify its release profile.
Research into nano-formulations for dihydropyridines is extensive. For instance, studies on nifedipine have demonstrated the utility of lipid nanoparticles, polymeric nanoparticles, and nano-emulsions to improve its solubility and achieve sustained, controlled release. nih.gov Similarly, solid lipid nanoparticles (SLNs) have been developed for azelnidipine (B1666253) using methods like hot melt emulsification and ultrasonication, which transformed the drug from a crystalline to an amorphous state, thereby enhancing its release characteristics. nih.gov For felodipine (B1672334), poly(l-lactic acid) nanoparticles prepared by an emulsion solvent evaporation technique have been investigated to address its low water solubility. nih.gov
Specific to iganidipine, research has pointed towards its potential formulation in chitosan-based nanoparticles, which act as transmucosal drug carriers and may be used to transport drugs to the inner eye. scispace.com Liposomal formulations, which are phospholipid vesicles, have also been mentioned as a potential delivery vehicle for iganidipine. google.comgoogle.com The encapsulation of dihydropyridines within these nano-carriers can also offer protection from photodegradation, a known issue for this class of compounds. mdpi.comresearchgate.net
Below is a table summarizing research findings on various nano-carrier systems for dihydropyridine-type calcium channel blockers.
| Drug | Nano-Carrier System | Preparation Method | Key Findings | Reference(s) |
| Azelnidipine | Solid Lipid Nanoparticles (SLN) | Hot melt emulsification and ultrasonication | Optimized particle size of 166.4 nm; entrapment efficiency of 86.21%; sustained release over 12 hours. | nih.gov |
| Felodipine | Poly(l-lactic acid) Nanoparticles | Emulsion solvent evaporation | Designed to overcome poor water solubility and low bioavailability. | nih.gov |
| Nifedipine | Polymeric Nanoparticles, Lipid Nanoparticles, Nano-emulsions | Various | Effective in improving solubility, achieving sustained/controlled release, and enhancing photostability. | nih.gov |
| Iganidipine | Chitosan-based Nanoparticles | Inotropic gelation | Investigated for ocular drug delivery, acting as a transmucosal carrier. | scispace.com |
| Barnidipine | Liposomes | Not specified | Investigated as a matrix to improve photostability. | researchgate.net |
Transdermal and Other Non-Oral Delivery Platforms for Dihydropyridines
Transdermal drug delivery systems (TDDS) present a valuable non-oral platform for dihydropyridines, offering the potential to bypass first-pass metabolism, maintain steady plasma concentrations, and improve patient compliance through reduced dosing frequency. tandfonline.cominnovareacademics.in The ideal characteristics of many dihydropyridines for transdermal delivery include low molecular weight and the need for sustained therapeutic action. innovareacademics.in
Research in this area has often focused on matrix-type transdermal patches. For example, patches for felodipine have been developed using different combinations of hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and hydrophobic polymers such as ethyl cellulose (B213188) (EC). researchgate.net The compatibility of the drug with the polymer matrix is a critical factor, often confirmed using Fourier transform infrared (FTIR) spectroscopy. researchgate.net The properties of these patches, including folding endurance and drug release rates, are heavily influenced by the choice of polymers and plasticizers. researchgate.net Patents for transdermal therapeutic systems have included iganidipine among a list of suitable dihydropyridine candidates for such delivery platforms. google.com
The table below details formulation research on transdermal patches for dihydropyridines.
| Drug | Polymer System | Key Findings | Reference(s) |
| Felodipine | Polyvinylpyrrolidone (PVP) and Ethyl Cellulose (EC) | Confirmed drug-polymer compatibility; physical characteristics and dissolution were influenced by the hydrophilic nature of the polymers. | researchgate.net |
| Repaglinide * | Polyvinylpyrrolidone (PVP) and Ethyl Cellulose (EC) | Patches developed to sustain release and improve bioavailability for a drug with a short half-life. | researchgate.net |
| General Dihydropyridines | Not specified | Transdermal delivery is acknowledged as a potential route to achieve constant plasma concentrations and improve therapeutic utility. | tandfonline.cominnovareacademics.in |
Note: While Repaglinide is not a dihydropyridine, the study utilizes the same polymer system to highlight the versatility of the platform for drugs with short half-lives requiring sustained release.
Quality by Design (QbD) Approaches in Formulation Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. rroij.comnih.gov The goal of QbD is to ensure that the desired quality is built into the product from its inception, rather than being tested for in the final product. bruker.com This framework is described in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10. rroij.comu-szeged.hu
The QbD process involves several key elements:
Quality Target Product Profile (QTPP): Defining the prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. nih.gov
Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.govadragos-pharma.com
Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Identifying key attributes of input materials and key parameters of the manufacturing process that must be controlled to ensure the product meets its CQAs. mdpi.com
The table below conceptualizes a QbD approach for an this compound nano-formulation.
| Quality Target Product Profile (QTPP) | Critical Quality Attribute (CQA) | Critical Material Attribute (CMA) / Critical Process Parameter (CPP) |
| Route: Oral, Dosage Form: Nanoparticle Suspension | Particle Size and Distribution | CMA: Polymer/Lipid Grade, Surfactant Concentration. CPP: Homogenization Pressure, Sonication Time. |
| Stability: 24-month shelf life | Assay and Impurity Profile | CMA: Purity of Iganidipine HCl, Antioxidant Grade. CPP: Manufacturing Temperature, Exposure to Light/Oxygen. |
| Performance: Enhanced Bioavailability | In-vitro Drug Release Rate | CMA: Drug-to-Polymer Ratio. CPP: Stirring Speed, Evaporation Rate. |
Process Analytical Technology (PAT) Applications in this compound Formulation
Process Analytical Technology (PAT) is a critical component of the QbD framework. The FDA defines PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comresearchgate.net The primary goal of PAT is to ensure final product quality through real-time monitoring and control. bruker.comadragos-pharma.com
Implementing PAT involves integrating online or inline analytical tools into the manufacturing process. mt.com These tools provide real-time data on CQAs, allowing for immediate adjustments to CPPs to prevent deviations and batch failures. adragos-pharma.com For a formulation of this compound, such as a nanoparticle suspension, PAT could be applied to several unit operations.
| Manufacturing Step | Critical Quality Attribute (CQA) to Monitor | Potential PAT Tool |
| Nanoparticle Formation (e.g., by homogenization) | Particle Size Distribution | In-line Dynamic Light Scattering (DLS) or Laser Diffraction |
| Solvent Evaporation | Residual Solvent Content, Drug Crystallinity | In-line Raman or Near-Infrared (NIR) Spectroscopy |
| Blending/Mixing | Content Uniformity | In-line NIR or Raman Spectroscopy |
| Lyophilization (Drying) | Moisture Content | At-line NIR Spectroscopy or Karl Fischer Titration |
Robustness and Scale-Up Considerations in Academic Formulation Research
A significant challenge in pharmaceutical development is translating a promising formulation from a small, academic laboratory scale to a robust, reproducible process at a larger, industrial scale. A robust process is one that is insensitive to small variations in process parameters, ensuring consistent product quality.
The QbD approach is fundamental to achieving robustness. By identifying the relationships between CPPs and CQAs and defining a "design space" (the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality), a process can be designed to be resilient.
Key considerations for the scale-up of advanced formulations like those for this compound include:
Nano-Carrier Systems:
Process Dynamics: Mixing efficiency, heat transfer, and mass transfer can change significantly with scale. For example, a homogenization process that works for a 100 mL batch may not produce the same particle size distribution in a 100 L batch without modification.
Uniformity: Ensuring uniform particle size, drug loading, and entrapment efficiency across a much larger batch volume is critical.
Sterility: For parenteral formulations, maintaining sterility during a longer, more complex large-scale process requires careful design and validation.
Transdermal Patches:
Matrix Homogeneity: Achieving a uniform dispersion of this compound within the polymer matrix is more challenging in large-scale mixers.
Coating and Drying: The thickness and residual solvent levels of the adhesive and drug layers must be precisely controlled over larger surface areas and at higher production speeds.
Adhesion and Release Consistency: Ensuring that every patch from a large batch has the same adhesive properties and drug release profile requires stringent control over raw materials and the manufacturing environment.
By employing QbD and PAT principles early in academic research, the critical parameters that influence product quality can be identified, facilitating a more streamlined and successful scale-up and technology transfer to a manufacturing setting.
Methodological Frameworks and Analytical Characterization in Iganidipine Hydrochloride Research
Preclinical Animal Models and Experimental Protocols
Preclinical studies using animal models are a cornerstone of drug development, providing crucial insights into the efficacy and pharmacokinetic properties of a new chemical entity before it can be considered for human trials.
The use of animals in scientific research is governed by stringent ethical guidelines to ensure their humane treatment. nih.govjpmh.org Researchers have a moral obligation to prioritize animal welfare, which involves minimizing pain and distress and reducing the number of animals used in experiments. nih.gov All experimental protocols must be designed with a clear scientific purpose, with the expectation that the research will contribute significantly to scientific knowledge or improve human or animal health. nih.gov This includes careful consideration of the experimental procedures to ensure they are humane and supervised by competent individuals. nih.gov Self-regulation and adherence to established guidelines are critical to maintaining high standards of animal care in research. nih.gov
The choice of animal species for preclinical hypertension research is critical and depends on the specific research question. nih.gov While a variety of animals, including rabbits, monkeys, pigs, and mice, have been used to model hypertension, rats have historically been the model of choice in the pharmaceutical industry due to the extensive physiological knowledge available for this species. nih.govresearchgate.net
Several rat strains are commonly used to model hypertension that mimics the human condition. researchgate.net These models are valuable for the pharmacological testing of potential antihypertensive drugs. researchgate.net Key examples include:
Spontaneously Hypertensive Rats (SHR): This strain is a widely used model for primary or essential hypertension. nih.govnih.gov
Dahl Salt-Sensitive (DSS) Rats: These rats are used to study salt-sensitive hypertension. nih.govijprajournal.com
Milan Hypertensive Strain (MHS) Rats: This strain also serves as a model for primary hypertension. nih.gov
Two-Kidney, One-Clip (2K1C) and One-Kidney, One-Clip (1K1C) Models: These are surgical models that induce renovascular hypertension. ijprajournal.comresearchgate.net
Deoxycorticosterone Acetate (DOCA)-Salt Rats: This model induces hypertension through hormonal and salt-induced mechanisms. ijprajournal.comresearchgate.net
Larger animals like monkeys and dogs are also employed in hypertension research, often to induce hypertension through pharmacological or surgical means. nih.govijprajournal.comresearchgate.net The selection of a particular animal model is based on its ability to mimic specific aspects of human hypertension, allowing researchers to investigate the mechanisms of the disease and the effects of new treatments. nih.govresearchgate.net
In vivo studies are essential for understanding how a drug affects the body (pharmacodynamics) and how the body processes the drug (pharmacokinetics).
Pharmacodynamic Parameters: The primary pharmacodynamic effect of an antihypertensive drug is the reduction of blood pressure. In animal models, blood pressure can be measured directly via intra-arterial catheters or non-invasively using tail-cuff plethysmography. researchgate.net The relationship between the plasma concentration of a drug and its antihypertensive effect can be analyzed using pharmacodynamic models, such as the ion-channel binding model, which considers the drug's interaction with its target. nih.gov
Pharmacokinetic Parameters: Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. After intravenous or oral administration to animals like rats and dogs, blood samples are collected at various time points to measure the plasma concentration of the drug. nih.gov Key pharmacokinetic parameters derived from these studies include:
Cmax: The maximum plasma concentration of the drug. nih.govnih.gov
Tmax: The time at which Cmax is reached. nih.govnih.gov
AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.govnih.gov
Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov
Blood Clearance: The rate at which the drug is removed from the blood. nih.gov
Absolute Bioavailability: The fraction of the administered dose that reaches the systemic circulation. nih.gov
These parameters provide a comprehensive understanding of the drug's behavior in the body.
Advanced Analytical Techniques for Iganidipine (B44766) Hydrochloride Characterization
A suite of sophisticated analytical techniques is employed to ensure the identity, purity, and structural integrity of Iganidipine hydrochloride.
Chromatographic techniques are fundamental for separating and quantifying the components of a mixture.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used methods for determining the purity and assay of dihydropyridine (B1217469) calcium channel blockers like this compound. nih.govresearchtrend.net These methods are highly effective for separating the active pharmaceutical ingredient from any process-related impurities or degradation products. nih.gov Reversed-phase HPLC, often with a C18 column, is commonly employed. nih.govacgpubs.org The choice of mobile phase, flow rate, and detector wavelength are optimized to achieve the best separation and sensitivity. nih.govacgpubs.orgresearchgate.net Validation of these methods according to ICH guidelines ensures their accuracy, precision, linearity, and robustness. researchtrend.netijarsct.co.in
Gas Chromatography (GC): While less common for non-volatile compounds like this compound, GC can be used in conjunction with mass spectrometry (GC-MS) for the identification of certain impurities or degradation products, particularly if they are more volatile. nih.gov
Interactive Data Table: Example HPLC Method Parameters for Dihydropyridine Analysis Below is an example of typical HPLC parameters used for the analysis of related compounds.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 4) (55:45, v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 237 nm |
| Linearity Range | 1.0-40 µg/mL |
Note: This is a representative example; specific parameters would be optimized for this compound.
Spectroscopic methods provide detailed information about the molecular structure and concentration of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise chemical structure of a molecule. nih.gov By analyzing the chemical shifts and coupling patterns of the atomic nuclei, the connectivity of atoms within the molecule can be determined, confirming the identity of this compound and its impurities. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the parent drug and any related substances. nih.govjohsr.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum provides a "fingerprint" of the molecule, which can be used for identification and to confirm the presence of key structural features.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to quantify the amount of a substance by measuring its absorption of UV or visible light. researchgate.net It is often used as the detection method in HPLC analysis. acgpubs.org The wavelength of maximum absorbance (λmax) is determined and used for quantification. researchtrend.net
Radiometric Techniques (e.g., 14C-labeling) for In Vivo Tracing Studies
Radiometric techniques, particularly those involving the use of carbon-14 (B1195169) (¹⁴C) labeling, are pivotal in conducting in vivo tracing studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. This methodology involves synthesizing the drug molecule with a ¹⁴C atom, which allows for the tracking of the compound and its metabolites throughout a biological system.
Despite the utility of this technique in characterizing the pharmacokinetic profile of many dihydropyridine calcium channel blockers, a comprehensive review of publicly available scientific literature reveals a lack of specific studies that have employed ¹⁴C-labeling or other radiometric tracing methods for the in vivo investigation of this compound. While such studies have been conducted for other drugs in the same class, providing valuable insights into their tissue distribution and metabolic pathways, similar detailed data for this compound is not readily accessible in published research.
In Vitro Methodologies for Biological Evaluation
In vitro methodologies are fundamental in the preclinical assessment of this compound, offering a controlled environment to study its biological effects at the cellular and tissue level. These techniques are instrumental in elucidating the compound's mechanism of action and its pharmacological activity.
Cell culture models provide a powerful tool for investigating the molecular mechanisms underlying the pharmacological effects of this compound. These models, which can utilize primary cells or immortalized cell lines, allow for detailed examination of the drug's interaction with specific cellular targets and signaling pathways. For a calcium channel blocker like this compound, key cell types for investigation would include vascular smooth muscle cells and endothelial cells.
However, a thorough review of the scientific literature indicates a scarcity of published studies that have specifically used cell culture models to investigate the mechanistic details of this compound. While research on other dihydropyridine calcium antagonists has extensively used such models to explore effects on cellular calcium influx, proliferation, and nitric oxide production, similar dedicated studies on this compound are not prominently featured in the available body of research.
Isolated organ perfusion and tissue bath preparations are classical and highly valuable in vitro techniques in pharmacology for assessing the direct effects of a compound on specific tissues, independent of systemic physiological influences. These methods are particularly well-suited for characterizing the vascular effects of antihypertensive agents like this compound.
In a notable study, the vasorelaxant effects of this compound were examined using isolated arterial preparations from Dahl salt-sensitive rats, a model of salt-sensitive hypertension. Thoracic aortic rings and superior mesenteric arteries were suspended in organ baths to measure isometric tension. This preparation allows for the direct assessment of the drug's ability to induce relaxation in pre-constricted blood vessels.
The research demonstrated that this compound possesses potent vasorelaxant properties. The study investigated both endothelium-dependent and endothelium-independent relaxation, providing insights into the compound's mechanism of action at the tissue level. The findings indicated that this compound could prevent functional changes in arteries associated with hypertension.
| Tissue Preparation | Experimental Condition | Key Finding |
|---|---|---|
| Isolated Thoracic Aorta | Endothelium-dependent relaxation | Iganidipine treatment moderately restored the attenuated endothelium-dependent relaxation in hypertensive rats. |
| Isolated Thoracic Aorta | Endothelium-independent relaxation | Iganidipine had a less pronounced effect on endothelium-independent relaxation compared to its effect on endothelium-dependent pathways. |
| Isolated Superior Mesenteric Artery | Endothelium-dependent and -independent relaxation | In the superior mesenteric artery, both endothelium-dependent and -independent relaxations were similarly reduced in hypertensive rats, and Iganidipine was shown to prevent these functional changes. |
Statistical Analysis and Interpretation of Research Data
In preclinical pharmacological studies, such as those involving isolated tissue preparations, statistical significance is often determined using tests like the Student's t-test for comparing two groups or analysis of variance (ANOVA) for multiple group comparisons. Post-hoc tests are then employed to identify specific differences between groups. The results are typically expressed as the mean ± standard error of the mean (S.E.M.), and a p-value of less than 0.05 is generally considered to be statistically significant.
For clinical trials, more complex statistical models are employed to account for various factors and to ensure the reliability of the findings. These can include:
Analysis of Covariance (ANCOVA): Used to compare the mean outcomes between treatment groups while controlling for baseline variables.
Repeated Measures ANOVA: Applied when the outcome is measured at multiple time points to assess changes over time between different treatment groups.
Chi-square test or Fisher's exact test: Utilized for analyzing categorical data, such as the proportion of patients achieving a target blood pressure.
The interpretation of these statistical analyses is crucial for understanding the efficacy and characteristics of this compound. It allows researchers to make evidence-based claims about the compound's effects and its potential clinical utility. However, specific details of the statistical methods employed in dedicated this compound research are not extensively detailed in the currently available literature, limiting a more in-depth discussion on this topic.
Future Perspectives and Emerging Research Avenues for Iganidipine Hydrochloride
Elucidation of Remaining Mechanistic Complexities
The therapeutic effects of dihydropyridine (B1217469) calcium channel blockers are principally attributed to their interaction with L-type voltage-gated calcium channels. nih.govpatsnap.com However, this is an oversimplification of their true pharmacological profile. Future research on Iganidipine (B44766) hydrochloride should aim to unravel the more nuanced aspects of its mechanism of action.
A crucial area of investigation is the compound's selectivity across various calcium channel subtypes. Newer generation calcium channel blockers have been shown to possess activity against T-type and N-type channels, which may confer additional therapeutic benefits such as renal protection and suppression of the sympathetic nervous system. nih.govnih.gov Determining the binding affinity and functional impact of Iganidipine hydrochloride on these non-L-type channels is essential. For instance, some dihydropyridines like Manidipine are known to block both L- and T-type channels. drugbank.com Understanding if Iganidipine shares this property could open new therapeutic possibilities.
Furthermore, potential "off-target" effects warrant exploration. Recent studies have revealed that some dihydropyridine calcium channel blockers can act as mineralocorticoid receptor antagonists, a finding that could have significant implications for treating hypertension and heart failure. ahajournals.org Investigating whether this compound possesses similar activity could uncover a dual-action mechanism, enhancing its therapeutic profile. Machine learning models have also predicted that certain calcium channel blockers, like amlodipine (B1666008), may act as inhibitors of the calcium pump SERCA, an off-target effect that could be explored for Iganidipine. nih.gov
| Potential Mechanistic Target | Known Dihydropyridine Interaction | Relevance for Iganidipine Research |
| L-Type Calcium Channel | Primary target for vasodilation. patsnap.com | Characterize binding kinetics and modulation in different vascular beds. |
| T-Type Calcium Channel | Blockade associated with renal protection and reduced tachycardia. nih.gov | Investigate potential for dual L/T-type blockade to enhance therapeutic profile. |
| N-Type Calcium Channel | Blockade can suppress sympathetic nervous activity and pain signals. nih.gov | Explore potential for use in hypertensive states with high sympathetic tone. |
| Mineralocorticoid Receptor | Antagonistic activity observed in some dihydropyridines. ahajournals.org | Determine if Iganidipine has similar effects, offering benefits in heart failure and resistant hypertension. |
Exploration of Novel Therapeutic Applications Beyond Current Scope
Beyond its presumed role in hypertension, this compound has shown potential in other therapeutic areas, meriting significant future investigation.
Ophthalmology: One of the most promising novel applications is in the treatment of ocular diseases like glaucoma. Studies have specifically demonstrated that topically applied this compound significantly increases blood flow in the optic nerve head in both rabbits and cynomolgus monkeys. nih.govnih.gov This effect, achieved without altering intraocular or systemic blood pressure, suggests a direct vasodilatory action on ocular microcirculation. nih.gov Given that impaired blood flow is a key factor in glaucomatous optic neuropathy, Iganidipine could be repurposed as a neuroprotective agent. nih.govresearchgate.net While some large-scale observational studies have suggested an adverse association between systemic calcium channel blocker use and glaucoma prevalence, these findings may not apply to topical formulations designed for local effects and could be related to IOP-independent mechanisms. nih.govaao.org
Oncology: The role of calcium signaling in cancer progression has led to the investigation of calcium channel blockers as potential anti-cancer agents. mui.ac.ireurekaselect.com Recent research has shown that dihydropyridine calcium channel blockers can suppress the transcription of Programmed death-ligand 1 (PD-L1) by inhibiting STAT1 activation. nih.gov This downregulation of PD-L1 enhances the ability of T-cells to attack and kill cancer cells. nih.gov Future preclinical studies should evaluate this compound's potential in this area, particularly in combination with immunotherapy. Additionally, some dihydropyridines have shown efficacy in overcoming multidrug resistance in cancer cells by inhibiting efflux pumps like P-glycoprotein. nih.gov Nanoparticle-based systems have been explored to co-deliver calcium channel blockers with chemotherapy to reduce chemoresistance. nih.govtandfonline.com
| Potential Novel Application | Supporting Evidence (Dihydropyridine Class) | Specific Iganidipine Research |
| Glaucoma/Ocular Health | CCBs can increase ocular blood flow and may have neuroprotective effects. nih.govresearchgate.net | Topical Iganidipine is proven to increase optic nerve head blood flow in animal models. nih.govnih.gov |
| Oncology (Immunotherapy) | Dihydropyridines can downregulate PD-L1 expression on tumor cells, enhancing T-cell killing. nih.gov | None to date; a key area for future preclinical investigation. |
| Oncology (Chemoresistance) | Can inhibit P-glycoprotein efflux pumps, reversing multidrug resistance. nih.gov | None to date; potential for study in combination with standard chemotherapeutics. |
Advancements in Targeted Drug Delivery Technologies for this compound
Conventional oral administration of calcium channel blockers can be limited by issues such as low bioavailability due to first-pass metabolism and patient non-compliance. researchgate.net Advanced drug delivery systems (DDS) offer a promising avenue to overcome these challenges for this compound.
Transdermal delivery is one such approach, which involves administering the drug through the skin via patches. This method avoids first-pass metabolism, can provide sustained drug release for better blood pressure control, and improves patient adherence. researchgate.net Research into developing transdermal systems for various calcium channel blockers is ongoing and could be adapted for Iganidipine.
Nanotechnology-based delivery systems, such as polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions, represent another major frontier. researchgate.net These systems can enhance the solubility and bioavailability of poorly soluble drugs. researchgate.net Furthermore, nanoparticles can be engineered for targeted delivery. For instance, diamond nanoparticles have been studied to shuttle amlodipine across the blood-brain barrier for potential neuroprotective effects. nih.gov For Iganidipine, nanoparticles could be designed to target specific tissues, such as the vasculature of the eye for glaucoma treatment or tumor microenvironments in oncology, thereby maximizing efficacy and minimizing systemic side effects.
Integration of Omics Technologies in Preclinical this compound Research
The "omics" revolution provides powerful tools to understand drug action at a systems level. Integrating these technologies into preclinical Iganidipine research can accelerate its development.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is particularly relevant. youtube.com Patient response to antihypertensive medications, including calcium channel blockers, can vary significantly due to genetic polymorphisms in drug targets (e.g., calcium channel subunits like CACNA1C) or metabolic enzymes. nih.govdovepress.com Future research could involve genome-wide association studies (GWAS) in cell lines or animal models treated with Iganidipine to identify genetic markers that predict therapeutic response. This would pave the way for personalized medicine, allowing clinicians to select Iganidipine for patients who are genetically most likely to benefit. dovepress.comstanford.edu
Proteomics and metabolomics can further elucidate the downstream effects of Iganidipine. By analyzing changes in protein expression and metabolite levels in tissues exposed to the drug, researchers can map the signaling pathways modulated by Iganidipine beyond simple channel blockade, potentially uncovering novel mechanisms and biomarkers of drug effect.
Predictive Modeling and Artificial Intelligence in this compound Drug Discovery
Predictive models can be used to screen virtual libraries of compounds based on the Iganidipine scaffold to identify derivatives with improved efficacy, selectivity, or pharmacokinetic properties. nih.govjapsonline.comresearchgate.net Molecular docking and molecular dynamics simulations can predict how these new molecules will bind to calcium channel proteins and other potential targets, refining their design before costly synthesis and laboratory testing are undertaken. japsonline.comrjraap.com
Furthermore, AI can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to de-risk drug candidates early in development. nih.gov Machine learning algorithms trained on large datasets of drug-target interactions can also be used to screen Iganidipine for potential off-target effects or to identify new therapeutic indications by predicting its interaction with other disease-related proteins. nih.govresearchgate.net
Q & A
Basic: What experimental techniques are recommended for synthesizing and characterizing Iganidipine hydrochloride in a laboratory setting?
Answer:
- Synthesis : Follow protocols for calcium channel blocker derivatives, using controlled condensation reactions under inert atmospheres. Ensure purity by recrystallization in anhydrous solvents (e.g., ethanol or acetonitrile) .
- Characterization : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column for purity assessment (>98%). Validate structural integrity via FT-IR (for functional groups like -NH and -Cl) and NMR (1H/13C for stereochemical confirmation) .
- Data Reporting : Document synthesis yields, solvent ratios, and spectral peaks in supplementary materials, adhering to IUPAC nomenclature and journal guidelines .
Basic: How can researchers validate the calcium channel blocking mechanism of this compound?
Answer:
- In Vitro Assays : Use patch-clamp electrophysiology on vascular smooth muscle cells to measure L-type calcium channel inhibition. Compare dose-response curves with reference drugs (e.g., nifedipine) .
- Ex Vivo Models : Isolate rat aortic rings to assess vasodilation efficacy. Normalize data against control groups and report EC50 values with 95% confidence intervals .
Advanced: What methodologies address contradictions in pharmacokinetic data for this compound across studies?
Answer:
- Data Harmonization : Cross-validate assays (e.g., LC-MS vs. ELISA) using standardized calibration curves. Account for variables like plasma protein binding or metabolic enzyme activity .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from preclinical studies. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve discrepancies in bioavailability or half-life .
Advanced: How to design a robust comparative study evaluating this compound against newer dihydropyridine analogs?
Answer:
- Hypothesis-Driven Design : Frame the study using the PICO framework (Population: hypertensive models; Intervention: Iganidipine; Comparison: Amlodipine; Outcome: blood pressure reduction).
- Dose Equivalence : Normalize doses based on IC50 values from calcium channel inhibition assays. Include negative controls (vehicle-only) and blinded data analysis to minimize bias .
Advanced: What strategies ensure reproducibility in stability studies of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV at 240 nm. Quantify impurities (e.g., oxidation byproducts) against USP reference standards .
- Statistical Reporting : Use Arrhenius kinetics to extrapolate shelf-life. Report degradation rates with error margins and adhere to ICH Q1A guidelines for data submission .
Advanced: How to resolve spectral interference in quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile:methanol, 4:1) to minimize matrix effects. Validate recovery rates (>85%) using spiked plasma samples .
- Instrumental Adjustments : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions. Cross-check with deuterated internal standards .
Advanced: What frameworks guide ethical and feasible research question formulation for this compound studies?
Answer:
- FINER Criteria : Ensure questions are F easible (adequate lab resources), I nteresting (mechanistic novelty), N ovel (unexplored pharmacokinetic interactions), E thical (animal welfare compliance), and R elevant (hypertension therapeutics) .
- Literature Gaps : Conduct systematic reviews using databases like PubMed or SciFinder to identify understudied areas (e.g., drug-drug interactions with CYP3A4 inhibitors) .
Advanced: How to integrate computational modeling with experimental data for this compound’s binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor interactions with L-type calcium channels. Validate docking scores (e.g., AutoDock Vina) against in vitro IC50 values .
- Data Correlation : Perform linear regression analysis to compare computational binding energies with experimental efficacy metrics. Report R² values and p-values for significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
